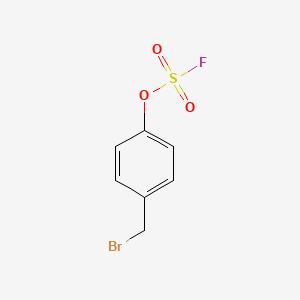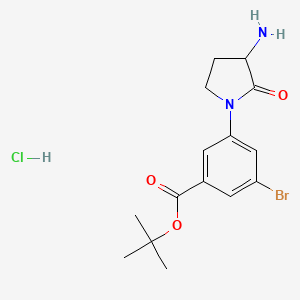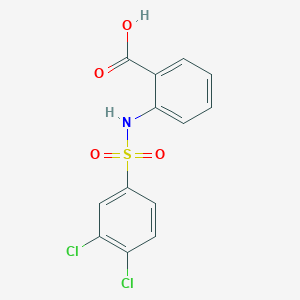
2-(3,4-Dichloro-benzenesulfonylamino)-benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dichloro-benzenesulfonylamino)-benzoic acid, commonly known as DCB-SA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of DCB-SA varies depending on its application. In medicine, DCB-SA has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC), which are involved in inflammation and cancer progression. In agriculture, DCB-SA has been found to enhance plant growth by regulating the expression of genes involved in plant growth and stress response. In environmental science, DCB-SA has been shown to adsorb onto metal surfaces and form a protective layer, thus inhibiting corrosion.
Biochemical and Physiological Effects:
DCB-SA has been found to have various biochemical and physiological effects depending on its application. In medicine, DCB-SA has been shown to reduce inflammation, induce apoptosis (cell death) in cancer cells, and inhibit viral replication. In agriculture, DCB-SA has been found to enhance plant growth and yield by improving nutrient uptake, photosynthesis, and stress tolerance. In environmental science, DCB-SA has been shown to inhibit corrosion and reduce metal ion release into water.
実験室実験の利点と制限
DCB-SA has several advantages for lab experiments, including its high purity level, stability, and ease of synthesis. However, DCB-SA also has some limitations, such as its low solubility in water and potential toxicity to living organisms.
将来の方向性
There are several future directions for DCB-SA research. In medicine, DCB-SA could be further explored as a potential anti-inflammatory, anti-cancer, and anti-viral agent. In agriculture, DCB-SA could be studied for its potential to enhance plant growth and yield under different environmental conditions. In environmental science, DCB-SA could be investigated for its potential use in water treatment and as a corrosion inhibitor for different metal surfaces.
Conclusion:
In conclusion, DCB-SA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on DCB-SA could lead to the development of new drugs, improved crop yields, and more efficient water treatment and corrosion inhibition methods.
合成法
DCB-SA is synthesized by reacting 3,4-dichlorobenzenesulfonyl chloride with 2-aminobenzoic acid in the presence of a base such as triethylamine. The reaction yields DCB-SA as a white solid with a high purity level.
科学的研究の応用
DCB-SA has been extensively researched for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, DCB-SA has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. In agriculture, DCB-SA has been explored for its ability to enhance plant growth and yield. In environmental science, DCB-SA has been investigated for its potential use in water treatment and as a corrosion inhibitor.
特性
IUPAC Name |
2-[(3,4-dichlorophenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO4S/c14-10-6-5-8(7-11(10)15)21(19,20)16-12-4-2-1-3-9(12)13(17)18/h1-7,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJHDHHIYSFGGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

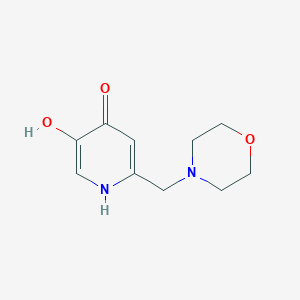



![N-(4-fluorobenzyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2909834.png)

![N-(2-chlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2909837.png)
![N-(oxolan-2-ylmethyl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide](/img/structure/B2909839.png)

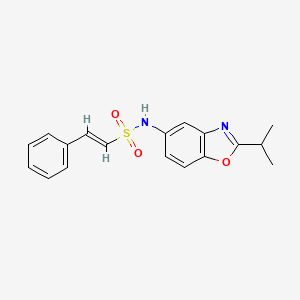
![(3Z)-3-[[1-(4-methylphenyl)sulfonylindol-3-yl]methylidene]-1H-indol-2-one](/img/structure/B2909844.png)
